5-[(Methanesulfonyl)methyl]-2H-tetrazole
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Overview
Description
5-[(Methanesulfonyl)methyl]-2H-tetrazole is an organic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its high nitrogen content and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 5-[(Methanesulfonyl)methyl]-2H-tetrazole typically involves the reaction of methanesulfonyl chloride with sodium azide in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of catalysts to enhance the yield and purity of the product . Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
5-[(Methanesulfonyl)methyl]-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming various heterocyclic compounds.
Scientific Research Applications
5-[(Methanesulfonyl)methyl]-2H-tetrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(Methanesulfonyl)methyl]-2H-tetrazole involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. This interaction can lead to the formation of covalent bonds with proteins and enzymes, potentially altering their function and activity . The tetrazole ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
5-[(Methanesulfonyl)methyl]-2H-tetrazole can be compared with other similar compounds, such as:
5-[(Methanesulfonyl)methyl]-1H-tetrazole: This compound differs in the position of the nitrogen atoms within the tetrazole ring, leading to variations in its chemical reactivity and biological activity.
5-[(Methanesulfonyl)methyl]-3H-tetrazole:
Methanesulfonyl chloride: A precursor in the synthesis of this compound, known for its use in various organic reactions.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for diverse applications.
Properties
CAS No. |
67026-01-1 |
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Molecular Formula |
C3H6N4O2S |
Molecular Weight |
162.17 g/mol |
IUPAC Name |
5-(methylsulfonylmethyl)-2H-tetrazole |
InChI |
InChI=1S/C3H6N4O2S/c1-10(8,9)2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7) |
InChI Key |
UPINOWPSUCDPOH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=NNN=N1 |
Origin of Product |
United States |
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